beta-Alanine diphenylmethylamineacetoxy ester trifluoroacetate salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

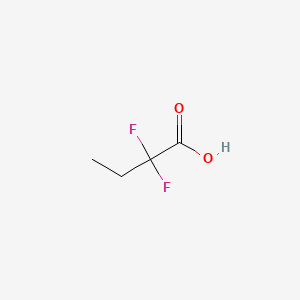

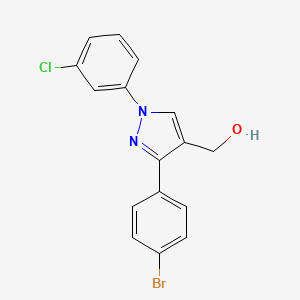

Beta-Alanine diphenylmethylamineacetoxy ester trifluoroacetate is a chemical compound with the CAS Number: 204063-33-2 . It has a molecular weight of 426.39 . It is a white powder and is used for proteomics research .

Molecular Structure Analysis

The molecular formula of beta-Alanine diphenylmethylamineacetoxy ester trifluoroacetate is C20H21F3N2O5 . The Inchi Code is 1S/C18H20N2O3.C2HF3O2/c19-12-11-17 (22)23-13-16 (21)20-18 (14-7-3-1-4-8-14)15-9-5-2-6-10-15;3-2 (4,5)1 (6)7/h1-10,18H,11-13,19H2, (H,20,21); (H,6,7) .Physical And Chemical Properties Analysis

Beta-Alanine diphenylmethylamineacetoxy ester trifluoroacetate is a white powder . It has a melting point of 166-173°C . It should be stored at 0-8°C .Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research due to its role in peptide synthesis . It can act as a protecting group for amino acids during the synthesis of peptides, which is crucial for studying protein structure and function.

Biotechnological Production of β-Alanine

β-Alanine is an important compound in the metabolism of animals, plants, and microorganisms. The compound can serve as a precursor in the biotechnological production of β-Alanine, which has applications in medicine, feed, food, and environmental applications .

Synthesis of β-Alanine via Hydrolysis

Japanese researchers have developed a method to synthesize β-Alanine through the one-step hydrolysis of the cyano group using β-aminopropionitrile as the substrate. This method could potentially be enhanced using the compound due to its structural similarity and functional groups .

Organic Synthesis

In organic chemistry, this compound can be used as a reagent for various chemical transformations. Its applications include rearrangements, functional group deprotections, oxidations, reductions, condensations, hydroarylations, and trifluoromethylations .

Environmental Impact Studies

As a derivative of trifluoroacetic acid, this compound’s environmental impact is of interest. Studies on its toxicity, sources, sinks, and future prospects are crucial for understanding its long-term effects on ecosystems and human health .

Advanced Material Science

The compound’s unique properties make it a candidate for use in advanced material science, particularly in the development of new polymers and polymer processes. Its role in improving material properties and functionality is an area of ongoing research .

properties

IUPAC Name |

[2-(benzhydrylamino)-2-oxoethyl] 3-aminopropanoate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3.C2HF3O2/c19-12-11-17(22)23-13-16(21)20-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15;3-2(4,5)1(6)7/h1-10,18H,11-13,19H2,(H,20,21);(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLHOFTYMRTIRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)COC(=O)CCN.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373138 |

Source

|

| Record name | Trifluoroacetic acid--2-[(diphenylmethyl)amino]-2-oxoethyl beta-alaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-Alanine diphenylmethylamineacetoxy ester trifluoroacetate salt | |

CAS RN |

204063-33-2 |

Source

|

| Record name | Trifluoroacetic acid--2-[(diphenylmethyl)amino]-2-oxoethyl beta-alaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Pentafluoroethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1333910.png)

![4-allyl-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1333918.png)

![3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-](/img/structure/B1333945.png)

![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B1333947.png)